molecular formula C23H25ClN4O3 B2825542 N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251567-86-8

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2825542
CAS RN: 1251567-86-8
M. Wt: 440.93
InChI Key: TWFTUQUSRCHGJB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Research on novel acetamide derivatives including structures similar to the compound has demonstrated promising anticancer activities. For instance, studies on 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have shown significant cytotoxicity on various human cancer cell lines, such as PANC-1, HepG2, and MCF7. These compounds were synthesized and screened for their cytotoxic effects, with some showing high potency in inhibiting cancer cell growth, highlighting their potential as anticancer agents (A. Vinayak et al., 2014).

Antibacterial and Anti-enzymatic Potential

  • Another aspect of research focuses on the antibacterial and anti-enzymatic potential of derivatives of the compound. N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been designed, synthesized, and evaluated for their antibacterial and anti-enzymatic activities. These studies have identified compounds with good inhibitory effects against gram-negative bacterial strains and low potential against specific enzymes, contributing valuable insights into the antimicrobial and biochemical modulation capabilities of such compounds (K. Nafeesa et al., 2017).

Pharmacological Evaluation for Analgesic Activity

  • The pharmacological evaluation of a series of 3-methyl-4-(N-phenyl amido)piperidines, which share structural similarities with the compound of interest, has been conducted to assess their analgesic activity. These studies have led to the identification of compounds with exceptional analgesic potency and short duration of action, providing a basis for developing new analgesic agents that can be used for short surgical procedures requiring rapid recovery (N. Lalinde et al., 1990).

Synthesis and Characterization for Antimicrobial Activity

  • Research has also been conducted on the synthesis and characterization of acetamide derivatives bearing heterocyclic cores, such as 1,3,4-oxadiazole, for their antibacterial potentials. These compounds have been evaluated against various bacterial strains, indicating moderate to strong inhibitory effects, especially against Gram-negative bacteria. This line of research is crucial for the development of new antimicrobial agents to combat resistant bacterial infections (Kashif Iqbal et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-15-4-3-5-17(12-15)22-26-23(31-27-22)16-8-10-28(11-9-16)14-21(29)25-19-13-18(24)6-7-20(19)30-2/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFTUQUSRCHGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.